molecular formula C10H11IO2 B3211305 Methyl 2-iodo-4,5-dimethylbenzoate CAS No. 1086391-91-4

Methyl 2-iodo-4,5-dimethylbenzoate

Cat. No.: B3211305
CAS No.: 1086391-91-4
M. Wt: 290.1 g/mol
InChI Key: UGUWDMDBLYRSGT-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4,5-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodo-4,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4,5-dimethylbenzoate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodo-4,5-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2-azido-4,5-dimethylbenzoate or 2-thiocyanato-4,5-dimethylbenzoate.

    Oxidation: 2-iodo-4,5-dimethylbenzoic acid.

    Reduction: 2-iodo-4,5-dimethylbenzyl alcohol.

Scientific Research Applications

Methyl 2-iodo-4,5-dimethylbenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of iodine-containing drugs.

    Materials Science: Utilized in the preparation of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-iodo-4,5-dimethylbenzoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

    Methyl 2-iodobenzoate: Lacks the additional methyl groups, making it less sterically hindered.

    Methyl 4,5-dimethylbenzoate: Lacks the iodine atom, resulting in different reactivity.

    Methyl 2-bromo-4,5-dimethylbenzoate: Similar structure but with bromine instead of iodine, leading to different chemical properties.

Uniqueness: Methyl 2-iodo-4,5-dimethylbenzoate is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

IUPAC Name

methyl 2-iodo-4,5-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUWDMDBLYRSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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